5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Catalog No.
S914470
CAS No.
25440-14-6
M.F
C44H10F20N4
M. Wt
974.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

CAS Number

25440-14-6

Product Name

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

IUPAC Name

5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

Molecular Formula

C44H10F20N4

Molecular Weight

974.5 g/mol

InChI

InChI=1S/C44H10F20N4/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50/h1-8,65-66H

InChI Key

GBAPBSUXEFFUAD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F

Canonical SMILES

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F

Versatile Building Block for Functional Porphyrins:

,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (TPP) is a valuable precursor molecule in porphyrin chemistry due to its unique reactivity. The presence of four electron-withdrawing pentafluorophenyl groups makes the para-positions of the phenyl rings susceptible to nucleophilic aromatic substitution. This characteristic allows researchers to easily attach various functional groups to the porphyrin ring, creating new porphyrin derivatives with specific properties. These functional groups can influence the molecule's solubility, redox potential, light absorption properties, and ability to bind to other molecules. TPP serves as a platform for the design and synthesis of diverse porphyrin-based materials for applications in catalysis, sensing, and photochemistry.

Metal Complexes for Catalysis:

TPP can form stable complexes with various metal ions. These metalloporphyrins have been explored as catalysts for a range of organic transformations. For instance, iron(III) and ruthenium(II) complexes of TPP have shown promise in olefin epoxidation reactions, where they convert unsaturated carbon-carbon bonds into epoxides (cyclic ethers). The electron-deficient nature of TPP can influence the catalytic activity of the metalloporphyrin by affecting the binding and activation of substrates.

Applications in Sensing:

The unique electronic properties of TPP and its derivatives make them suitable for developing chemical sensors. By incorporating specific functional groups onto the porphyrin ring, researchers can design sensors that selectively interact with target molecules and generate a measurable response. For example, TPP-based sensors have been developed for the detection of metal ions, anions, and biomolecules. The interaction of the target molecule with the sensor can alter the fluorescence or absorption properties of the porphyrin, allowing for detection.

Light Harvesting and Energy Transfer:

TPP and its metallocomplexes can absorb light efficiently due to their extended π-electron system. This property makes them attractive materials for applications in light harvesting and energy transfer. Researchers are exploring the use of TPP-based materials in dye-sensitized solar cells and photodynamic therapy. In these applications, the ability of TPP to capture light energy and transfer it to other molecules is crucial.

Overall, 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a versatile molecule with numerous applications in scientific research. Its unique reactivity and ability to form functional derivatives make it a valuable platform for designing novel materials with tailored properties for catalysis, sensing, and energy applications.

[^2]: Sheldon, R. A. (2012). Metalloporphyrins in catalytic oxidations. Chemical Society Reviews, 41(8), 3Sheldon RA (2012) Metalloporphyrins in catalytic oxidations. Chem Soc Rev 41: 3272–3305.

[^3]: GÇÿmez-de-Castro, A., & Aliaga-Moreno, D. (2013). Porphyrin-based chemosensors for metal ions. Sensors, 13(2), 1785-1802.

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a highly fluorinated porphyrin compound characterized by the presence of four pentafluorophenyl groups attached to its meso positions. This compound exhibits unique electronic properties due to the electron-withdrawing effects of the fluorine atoms, which enhance its stability and reactivity in various chemical environments. The structure of this porphyrin allows for significant versatility in its applications, particularly in catalysis and biochemistry.

  • Nucleophilic Aromatic Substitution: The compound readily reacts with nucleophiles such as thiols and amines. This reaction is facilitated by the electron-deficient nature of the pentafluorophenyl groups, making them excellent substrates for nucleophilic attack .
  • Metalation Reactions: Metal ions can be incorporated into the porphyrin framework. For instance, zinc(II) and nickel(II) ions can be complexed with 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin to form metalloporphyrins. These metalated derivatives often exhibit enhanced catalytic activity compared to their non-metalated counterparts .
  • Peptide Stapling: The compound has been utilized as a scaffold for peptide stapling and multicyclisation, demonstrating its ability to facilitate complex molecular architectures through selective reactions with cysteine residues .

The biological activity of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin is primarily linked to its role in photodynamic therapy and as a fluorescent marker. The compound has shown potential in inducing apoptosis in tumor cells when activated by light, making it a candidate for cancer treatment strategies . Additionally, its ability to penetrate biological membranes enhances its utility in drug delivery systems.

Several synthesis methods have been developed for 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin:

  • Direct Synthesis: This involves the condensation of pyrrole with pentafluorobenzaldehyde under acidic conditions.
  • Metalation Techniques: Following the formation of the porphyrin backbone, metalation can be performed by reacting the porphyrin with metal salts (e.g., zinc acetate or nickel chloride) in suitable solvents .
  • Functionalization: The compound can undergo further functionalization through nucleophilic substitutions or coupling reactions to introduce additional functional groups for specific applications.

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin finds applications in various fields:

  • Catalysis: It serves as a catalyst or catalyst precursor in oxidation reactions and other transformations due to its ability to stabilize reactive intermediates .
  • Photodynamic Therapy: Its photophysical properties make it suitable for use in therapeutic applications targeting cancer cells.
  • Fluorescent Probes: The compound's intrinsic fluorescence allows it to be used as a marker in biological imaging studies.

Studies on the interactions of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin with biological molecules reveal that it can form stable complexes with proteins and nucleic acids. This property is exploited for drug delivery systems where the porphyrin acts as a carrier molecule. Additionally, its interaction with thiol-containing peptides facilitates the development of novel peptide architectures with enhanced stability and functionality .

Several compounds share structural similarities with 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
5,10,15,20-Tetrakis(phenyl)porphyrinFour phenyl groupsLess electron-withdrawing; lower stability
5,10,15,20-Tetrakis(trifluoromethyl)porphyrinFour trifluoromethyl groupsIntermediate electron-withdrawing effects
5-(4-Pyridyl)-10,15,20-tris(phenyl)porphyrinOne pyridyl group and three phenyl groupsEnhanced coordination chemistry
Manganese(III) Tetra(pentafluorophenyl)porphyrinMetal complex of tetrakis(pentafluorophenyl)porphyrinCatalytic properties due to manganese ion

The uniqueness of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin lies in its high degree of fluorination which imparts distinctive electronic properties that enhance its reactivity and stability compared to similar compounds. Its ability to act as a versatile scaffold for

XLogP3

12.4

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

2

Exact Mass

974.0586096 g/mol

Monoisotopic Mass

974.0586096 g/mol

Heavy Atom Count

68

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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